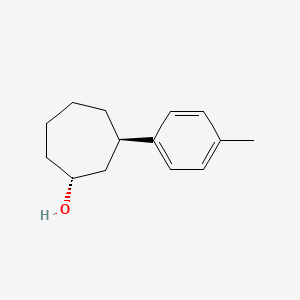

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

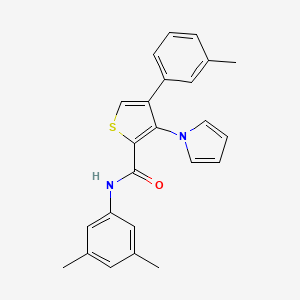

Molecular Structure Analysis

The molecule contains a seven-membered cycloheptane ring, which can exist in various conformations. The most stable conformation would minimize steric hindrance . The 4-methylphenyl group is a type of aromatic ring, which contributes to the molecule’s stability and reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol” would be influenced by its functional groups. For example, the presence of the hydroxyl group could enable hydrogen bonding, affecting the compound’s solubility and boiling point. The 4-methylphenyl group could contribute to the compound’s overall hydrophobicity .

Aplicaciones Científicas De Investigación

Molecular Recognition

Optically pure compounds obtained via chemical and bio-catalytic steps, similar to (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol, have been used as chiral solvating agents for molecular recognition. These agents facilitate the discrimination of isomers of α-substituted carboxylic acids, phosphoric acids, and amino acids through NMR or fluorescence spectroscopy. This application is significant in analytical chemistry for the quantitative determination of complex mixtures (Khanvilkar & Bedekar, 2018).

Stereoselective Synthesis

Research on dipeptides incorporating phenylalanine cyclohexane derivatives highlights the influence of side chain restriction and NH···π interaction on β-turn folding modes. Such studies underscore the utility of cyclohexane analogs, akin to this compound, in promoting specific folding patterns in peptides, crucial for developing peptide-based therapeutics (Jiménez et al., 2000).

Cycloaddition Reactions

The compound's structural features suggest its potential in facilitating cycloaddition reactions. For instance, synthesis strategies employing cycloheptane derivatives in natural product synthesis demonstrate this compound's relevance. These reactions are pivotal in constructing complex organic molecules with cycloheptane subunits, offering a convergent strategy for assembling natural product frameworks with seven-membered rings (Yin, He, & Chiu, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,3R)-3-(4-methylphenyl)cycloheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKKNYTLGVDHS-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCCC[C@H](C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)

![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)

![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)

![2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2564626.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)

![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)